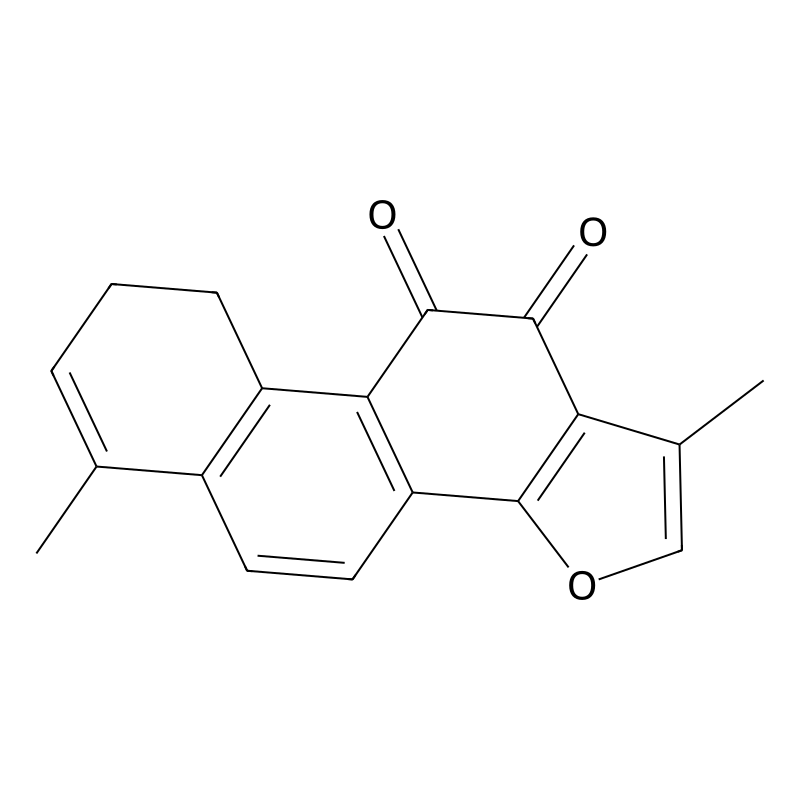1,2-Dihydrotanshinquinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
-DTQ and its potential biological activities:
Several studies have investigated the potential biological activities of 1,2-DTQ, including:
- Anti-inflammatory effects: 1,2-DTQ has been shown to exhibit anti-inflammatory properties in various cell and animal models [, ]. These studies suggest that 1,2-DTQ may play a role in modulating inflammatory pathways, potentially offering benefits in conditions like arthritis and inflammatory bowel disease.
- Cardioprotective effects: Some studies have reported cardioprotective effects of 1,2-DTQ, including reducing oxidative stress and improving heart function in animal models [, ]. However, further research is needed to confirm these findings and understand the underlying mechanisms.
- Neuroprotective effects: Emerging research suggests that 1,2-DTQ may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. However, more research is necessary to determine the effectiveness and safety of 1,2-DTQ in these conditions.
1,2-Dihydrotanshinquinone is a bioactive compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is characterized by its molecular formula and a molecular weight of 278.3 g/mol. It exhibits a unique structure that includes a quinone moiety, which is crucial for its biological activities. The compound is noted for its potential therapeutic effects, particularly in the treatment of various diseases due to its antioxidant and anti-inflammatory properties .
- Studies suggest that 1,2-DTQ may help regulate muscle function in DM1 by affecting the interaction between RNA and a protein called muscleblind-like protein 1 (MBNL1) [, ].
- MBNL1 plays a role in muscle development and function, and abnormal RNA-MBNL1 interactions are implicated in DM1 [].
- More research is needed to fully understand the mechanism of action of 1,2-DTQ in DM1.
- Redox Reactions: The compound can undergo oxidation and reduction processes, which are essential for its biological activity. For instance, it can be reduced to form 1,2-dihydrotanshinone under certain conditions.
- Nucleophilic Addition: The electrophilic nature of the quinone allows it to react with nucleophiles, leading to the formation of adducts.
- Condensation Reactions: It may also participate in condensation reactions where it combines with other molecules to form larger structures.
These reactions are critical in understanding the compound's reactivity and potential applications in medicinal chemistry
1,2-Dihydrotanshinquinone exhibits significant biological activities, including: These properties highlight its potential as a therapeutic agent in various medical applications .
The synthesis of 1,2-dihydrotanshinquinone can be achieved through several methods:
- Extraction from Natural Sources: It can be isolated from Salvia miltiorrhiza through solvent extraction techniques followed by purification methods such as chromatography.
- Chemical Synthesis: Laboratory synthesis may involve multi-step reactions starting from simpler organic compounds. Common methods include:
- Oxidation of Dihydrotanshinone: This involves oxidizing dihydrotanshinone using oxidizing agents like potassium permanganate or chromium trioxide.
- Cyclization Reactions: These reactions can also be employed to construct the quinone structure from suitable precursors.
These synthetic routes are significant for producing the compound in sufficient quantities for research and therapeutic use .
Studies on the interactions of 1,2-dihydrotanshinquinone with biological systems have revealed important insights:
- Protein Binding Studies: Research indicates that this compound can bind to various proteins involved in metabolic pathways, influencing their activity.
- Synergistic Effects: When combined with other compounds or drugs, it may enhance therapeutic effects or reduce side effects through synergistic interactions.
- Mechanisms of Action: Investigations into its mechanisms reveal that it may modulate signaling pathways related to inflammation and apoptosis.
These studies are crucial for understanding how 1,2-dihydrotanshinquinone can be effectively used in therapeutic contexts .
Several compounds share structural or functional similarities with 1,2-dihydrotanshinquinone. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Dihydrotanshinone | Diterpenoid | Antioxidant, anticancer |
| Tanshinone I | Diterpenoid | Antimicrobial, anti-inflammatory |
| Tanshinone II A | Diterpenoid | Anticancer, cardioprotective |
| Tanshinone II B | Diterpenoid | Antioxidant |
Uniqueness of 1,2-Dihydrotanshinquinone
1,2-Dihydrotanshinquinone stands out due to its specific quinonic structure that enhances its redox properties compared to other similar compounds. This unique feature contributes significantly to its potent biological activities and therapeutic potential. Furthermore, its dual action against both microbial infections and oxidative stress distinguishes it from other compounds within the same class .








